molecular formula C6H8N2 B042012 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole CAS No. 107862-65-7

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No. B042012
M. Wt: 108.14 g/mol
InChI Key: LQKUERRPRLVSLZ-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole represents a class of compounds with a fused bicyclic heteroaryl structure, where the pyrrolopyrazole core is of interest for its unique chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives involves various strategies, including the selective hydrolysis of ethyl carboxylates derived from a proline meso-ionic synthon. This approach allows for the large-scale synthesis of bicyclic heteroaryl carboxyaldehydes, which are key intermediates in further chemical transformations (Nikitenko et al., 2006). Another notable method includes the microwave-induced intramolecular nitrile-imine–alkyne 1,3-dipolar cycloaddition from substituted tetrazoles, providing an efficient route to the desired pyrrolopyrazole structure (Yoneyama et al., 2022).

Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives is characterized by a compact fused ring system, which influences its chemical reactivity and interaction with biological targets. Studies have employed spectroscopic and structural investigations, including FT-IR, NMR, and DFT methods, to elucidate the molecular features and electronic properties of such compounds (Kumar et al., 2020).

Chemical Reactions and Properties

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles undergo various chemical reactions, including intramolecular cyclization, domino reactions with vinyl malononitriles, and base-mediated reactions to construct densely functionalized derivatives. These reactions are significant for the synthesis of complex molecules with potential biological activity (Attanasi et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-3-4-7-8(6)5-1/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKUERRPRLVSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=NN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454120
Record name 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole

CAS RN

107862-65-7
Record name 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
Reactant of Route 6
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole

Citations

For This Compound
150
Citations
JS Sawyer, DW Beight, KS Britt, BD Anderson… - Bioorganic & medicinal …, 2004 - Elsevier
We have expanded our previously reported series of pyrazole-based inhibitors of the TGF-β type I receptor kinase domain (TβR-I) to now include new 5,6-dihydro-4H-pyrrolo[1,2-b]…
Number of citations: 162 www.sciencedirect.com
AA Nikitenko, MW Winkley, J Zeldis… - … process research & …, 2006 - ACS Publications
The isomeric mixture of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2- and −3-carboxylates (14 and 15), derived from a proline meso-ionic synthon, demonstrated remarkably different …
Number of citations: 27 pubs.acs.org
J Galeta, L Tenora, S Man, M Potáček - Tetrahedron, 2013 - Elsevier
In the paper we indicate the increasing importance of derivatives containing a dihydropyrrolo[1,2-b]pyrazole (DPP) core. We try to show our synthetic approach based on an …
Number of citations: 20 www.sciencedirect.com
D Ranganathan, S Bamezai - Synthetic Communications, 1985 - Taylor & Francis
Withasomnine (2), the only bicyclic pyrazole alkaloid found thus far in Nature, has been prepared, in one step, by cyclo-addition of Ph-C=CH and the strained bicyclic meso-ionic system …
Number of citations: 32 www.tandfonline.com
O Kulinkovich, N Masalov, V Tyvorskii, N De Kimpe… - Tetrahedron letters, 1996 - Elsevier
Withasomnine has been prepared by rearrangement of 1-(3-chloropropyl)-cyclopropanol into 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, followed by bromination and [NiCl 2 (dppp)]-…
Number of citations: 51 www.sciencedirect.com
L Tenora, J Galeta, E Řezníčková… - The Journal of …, 2016 - ACS Publications
C–H activation of position 3 of a substituted pyrazole ring catalyzed by palladium(II) was straightforward and convenient for arylated or heteroarylated 5,5-dimethyl-5,6-dihydro-4H-…
Number of citations: 10 pubs.acs.org
E Řezníčková, L Tenora, P Pospíšilová, J Galeta… - European Journal of …, 2017 - Elsevier
A series of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles (DPPs) was synthesized and evaluated for their ALK5 inhibition activity. The most potent compounds …
Number of citations: 7 www.sciencedirect.com
H Yoneyama, M Adachi, A Morita, M Nakagawa… - …, 2023 - thieme-connect.com
Microwave irradiation of 2-alkynyl-5-(phenyl or alkyl)tetrazoles affords 2-(phenyl or alkyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles via intramolecular [3+2] cyclization of nitrile-imine …
Number of citations: 0 www.thieme-connect.com
SM Allin, WRS Barton, WR Bowman, T McInally - Tetrahedron letters, 2002 - Elsevier
A novel synthetic protocol for the synthesis of [1,2-b]-fused bicyclic pyrazoles has been developed using radical cyclisation. The protocol uses cyclisation of pyrazole-1-(ω-alkyl) radicals …
Number of citations: 80 www.sciencedirect.com
KM Bilonda - 2014 - univendspace.univen.ac.za
This thesis is concerned with the computational study of pyrazole alkaloids having anatimalarial propperties by means of electronic structure methods. The pyrazole alkaloids studied in …
Number of citations: 0 univendspace.univen.ac.za

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